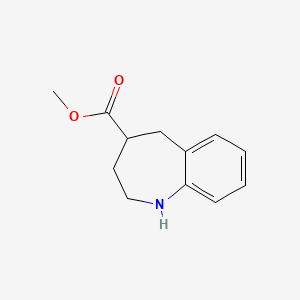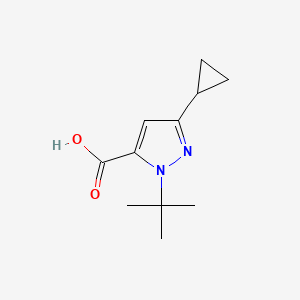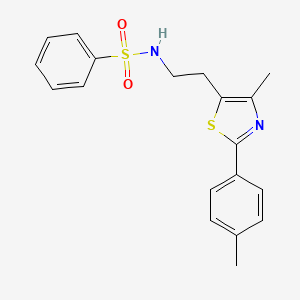![molecular formula C20H16N4O2S2 B2544725 2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide CAS No. 336174-39-1](/img/structure/B2544725.png)
2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide” is a chemical compound with a complex structure. It contains several functional groups, including a benzyl group, an oxadiazole ring, a sulfanyl group, and a thiazole ring .
Synthesis Analysis
The synthesis of this compound involves several steps. The process starts with phenyl acetic acid, which is converted into 5-benzyl-1,3,4-oxadiazole-2-thione through a series of reactions . This intermediate oxadiazole is then reacted with chloroacetyl derivatives of phenols and anilines derivatives to afford the title oxadiazole derivatives .
Molecular Structure Analysis
The molecular structure of this compound is quite complex, with several different functional groups. The compound contains a benzyl group, an oxadiazole ring, a sulfanyl group, and a thiazole ring .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound are quite complex. The process starts with phenyl acetic acid, which is converted into 5-benzyl-1,3,4-oxadiazole-2-thione through a series of reactions . This intermediate oxadiazole is then reacted with chloroacetyl derivatives of phenols and anilines derivatives to afford the title oxadiazole derivatives .
Physical And Chemical Properties Analysis
The compound is described as a yellow powder with a melting point of 270–272°C . The IR spectrum shows peaks at 3064.89 cm−1 (CH arom), 2742.76 cm−1 (CH aliph), 1614.42 cm−1 (C=O), 1539.29 cm−1 (C=N), 1292.24 cm−1 (C–O–C asymm), 1018.41 cm−1 (C–O–C symm), 796.53 cm−1 (CH), and 567.07 cm−1 (C–Cl) .
Scientific Research Applications
Synthesis and Chemical Transformations
Compounds containing 1,3,4-oxadiazole and thiazole rings are known for their rich synthetic history and broad applicability in medicinal chemistry. These heterocycles can be synthesized through various methods, including intramolecular dehydration of 1,2-diacylhydrazines, interaction with carbon disulfide, and microwave-assisted synthesis. These methods enable the construction of diverse structures, offering a broad canvas for chemical modification and exploration of biological activities (Petrov & Androsov, 2013).
Biological Activities
1,3,4-Oxadiazoles, as part of the compound of interest, demonstrate a wide range of biological activities. This includes antimicrobial, anticancer, and anti-inflammatory effects. Their structural versatility allows for effective binding with various enzymes and receptors in biological systems, eliciting significant biological responses. Such activities underline the potential of these compounds in the development of novel therapeutic agents (Verma et al., 2019).
Applications in Material Science
Beyond pharmacology, 1,3,4-oxadiazole derivatives also find applications in material science, particularly in the development of plastic scintillators. These compounds, when used as luminescent dyes in polymethyl methacrylate-based scintillators, exhibit remarkable scintillation efficiency, optical transparency, and stability under thermal, light, and radiation conditions (Salimgareeva & Kolesov, 2005).
Environmental and Chemical Safety
The synthesis and application of these compounds also necessitate an understanding of their environmental and health impacts. Studies on similar molecules, such as acetamide and its derivatives, provide insight into their biotoxicity and environmental behavior, guiding safe handling and application practices (Kennedy, 2001).
Mechanism of Action
Target of Action
The primary target of the compound 2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide, also known as Oprea1_156001, is the enzyme human alkaline phosphatase (ALP) . ALP plays a crucial role in many biological processes, including phosphate metabolism and bone mineralization .
Mode of Action
Oprea1_156001 interacts with its target, ALP, by binding to the enzyme’s active site . This binding inhibits the enzyme’s activity, leading to a decrease in the hydrolysis of phosphate esters, which is the primary function of ALP . The binding of Oprea1_156001 to ALP is non-competitive, meaning it binds to a site other than the active site, changing the enzyme’s shape and reducing its activity .
Biochemical Pathways
The inhibition of ALP by Oprea1_156001 affects the phosphate metabolism pathway . This can lead to downstream effects such as altered bone mineralization and changes in energy metabolism, given the role of phosphate in ATP production .
Result of Action
The molecular effect of Oprea1_156001’s action is the inhibition of ALP activity . On a cellular level, this could lead to changes in phosphate levels within cells, affecting various cellular processes. For example, decreased ALP activity could lead to reduced bone mineralization, given the role of ALP in this process .
Biochemical Analysis
Biochemical Properties
The 1,3,4-oxadiazole derivatives, to which 2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide belongs, have been reported to possess anti-inflammatory, anti-HIV, antibacterial, anticonvulsant activities, antimalarial, herbicidal, antianxiety, insecticidal, antitubercular, antiviral, antifungal, anti-HBV, anticancer, and analgesic properties
Cellular Effects
Given the broad biological activity of 1,3,4-oxadiazole derivatives, it is plausible that this compound could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that its effects at the molecular level include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
properties
IUPAC Name |
2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O2S2/c25-17(22-19-21-16(12-27-19)15-9-5-2-6-10-15)13-28-20-24-23-18(26-20)11-14-7-3-1-4-8-14/h1-10,12H,11,13H2,(H,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKFRAPZALLWLEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NN=C(O2)SCC(=O)NC3=NC(=CS3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2544644.png)
![6-Methyl-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2544645.png)


![8-(2-aminophenyl)-3-butyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2544650.png)


![N-(1-(4-fluorophenyl)ethyl)-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2544656.png)
![2-amino-N-[(2-fluorophenyl)methyl]-N-methylbutanamide](/img/structure/B2544659.png)
![[2-Tert-butyl-5-methyl-4-(2-nitrophenyl)sulfanylpyrazol-3-yl] 4-methoxybenzoate](/img/structure/B2544660.png)
![2-{[4-(3-methylbutanoyl)piperazin-1-yl]carbonyl}-1H-indole](/img/structure/B2544662.png)
![N1-(4-methoxyphenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2544663.png)
